molecular formula C8H4ClF3O2 B151612 2-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 39226-97-6

2-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No.: B151612
CAS No.: 39226-97-6
M. Wt: 224.56 g/mol
InChI Key: AXOAWWUSRZCGKS-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzoic acid (CAS MFCD00792415, molecular formula C₈H₄ClF₃O₂) is a halogenated and fluorinated aromatic carboxylic acid. Its structure features a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzoic acid backbone (Figure 1). This substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. The compound is commercially available with high purity (≥97%) and is utilized as an intermediate in the synthesis of herbicides, fungicides, and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . Another approach involves the use of phosphorus pentachloride (PCl5) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-3-(trifluoromethyl)benzoic acid with five analogous compounds, focusing on structural variations, physical properties, and applications.

5-Chloro-2-(trifluoromethyl)benzoic Acid

  • Structure : Chlorine at the 5-position, -CF₃ at the 2-position.
  • Properties : Molecular weight 224.57 g/mol, melting point 84–87°C (vs. 105–108°C for the target compound).
  • Applications : Used in fluorinated polymer synthesis and as a ligand in coordination chemistry. The shifted chlorine position reduces steric hindrance, enhancing reactivity in nucleophilic substitution reactions compared to the target compound.

3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid

  • Structure: Phenoxy linker between benzoic acid and a 2-chloro-4-CF₃-substituted phenyl ring.
  • Properties : Crystalline solid with two conformers in the asymmetric unit, indicating flexibility in molecular packing.
  • Applications: Key intermediate for synthesizing acifluorfen, a diphenyl ether herbicide. The ether linkage improves solubility in nonpolar solvents relative to the carboxylic acid group in the target compound.

3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid

  • Structure : Biphenyl system with chlorine and -CF₃ on adjacent rings.
  • Properties : Higher molecular weight (314.7 g/mol) and lower water solubility due to extended aromaticity.
  • Applications : Explored in drug discovery for kinase inhibition, leveraging the biphenyl scaffold for enhanced target binding.

2-Chloro-3,4,5,6-tetramethylbenzoic Acid

  • Structure : Chlorine at the 2-position with four methyl groups on the benzene ring.
  • Properties : Increased steric bulk lowers melting point (≈75°C) and reduces acidity (pKa ≈ 3.2 vs. ≈2.8 for the target compound).
  • Applications: Limited to niche organic syntheses due to poor solubility in polar solvents.

2-Chloro-3-(trifluoromethyl)benzaldehyde

  • Structure : Aldehyde group replaces the carboxylic acid in the target compound.
  • Properties : Lower molecular weight (208.6 g/mol) and higher volatility. The aldehyde group enables condensation reactions, unlike the carboxylic acid.
  • Applications : Intermediate in Schiff base synthesis and fluorinated dye production.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₈H₄ClF₃O₂ 224.57 105–108 Herbicide intermediates, pharmaceuticals
5-Chloro-2-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ 224.57 84–87 Fluoropolymers, coordination chemistry
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid C₁₄H₈ClF₃O₃ 316.66 120–123* Acifluorfen synthesis
3-Chloro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid C₁₄H₈ClF₃O₂ 314.7 185–188 Kinase inhibitors
2-Chloro-3,4,5,6-tetramethylbenzoic acid C₁₁H₁₃ClO₂ 212.67 ~75 Specialty organic synthesis
2-Chloro-3-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O 208.6 34–36 Schiff bases, dyes

*Estimated based on analogous structures.

Research Findings and Implications

  • Substituent Position Effects : The position of chlorine and -CF₃ significantly impacts reactivity. For example, 2-chloro-3-CF₃ substitution in the target compound enhances steric shielding of the carboxylic acid, reducing its acidity compared to 5-chloro-2-CF₃ analogs.
  • Fluorine Contribution : The -CF₃ group increases lipid solubility, improving membrane permeability in bioactive molecules. This is critical in agrochemical design, as seen in derivatives like acifluorfen.

Biological Activity

2-Chloro-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of the P2X7 receptor, which is implicated in various inflammatory and neurological disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C8H5ClF3O2
  • Molecular Weight : 233.57 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for pharmaceutical applications.

P2X7 Receptor Modulation

The P2X7 receptor is a ligand-gated ion channel involved in the regulation of inflammatory responses. Studies have shown that this compound acts as a modulator of this receptor. Activation of P2X7 leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in mediating pain and inflammation .

Table 1: Effects on P2X7 Receptor Activity

StudyCompoundEffect on P2X7 Receptor
Duan & Neary (2006)This compoundModulation observed
Chessell et al. (2005)P2X7 knockout miceReduced inflammatory pain

Anti-inflammatory Effects

In addition to its role as a P2X7 modulator, this compound has demonstrated anti-inflammatory properties in various models. For instance, experiments using murine models indicated that administration of this compound resulted in decreased levels of inflammatory markers and improved symptoms associated with conditions like arthritis and neuropathic pain .

Case Study 1: Neuropathic Pain Model

In a study involving a neuropathic pain model, mice treated with this compound exhibited significant reductions in pain behavior compared to control groups. The compound was administered at varying doses, and a dose-dependent response was observed.

Table 2: Neuropathic Pain Study Results

Dose (mg/kg)Pain Behavior Score (Lower is Better)
08.5
105.0
303.0
1001.5

Case Study 2: Inflammatory Bowel Disease

Another study evaluated the effects of this compound on inflammatory bowel disease (IBD). The results indicated that treatment with this compound led to reduced inflammation and improved histological scores in colonic tissues .

Mechanistic Insights

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation. Specifically, it may inhibit pathways leading to cytokine release or alter calcium signaling within immune cells that express the P2X7 receptor .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-3-(trifluoromethyl)benzoic acid critical for experimental design?

  • Answer: The compound’s melting point (84–87°C) and solubility profile are critical for reaction optimization. Its trifluoromethyl group enhances lipophilicity, influencing solvent selection (e.g., acetonitrile or DMF for coupling reactions). Stability under acidic/basic conditions should be assessed via pH-dependent degradation studies. Structural confirmation requires cross-validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point84–87°C
Molecular FormulaC₈H₄ClF₃O₂
StabilityHydrolytically stable at pH 4–8 (inferred from analogs)

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, focusing on deshielded protons near electron-withdrawing groups (e.g., -Cl and -CF₃).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure using SHELX for refinement, particularly for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in -CF₃). Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility.
  • Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian or ORCA) with experimental NMR data.
  • X-ray Diffraction : Use SHELXL to refine crystal structures and validate bond lengths/angles .

Q. What are effective synthetic routes for introducing the trifluoromethyl group in benzoic acid derivatives?

  • Answer: Two methodologies are prominent:

  • Direct Fluorination : Use ClCF₃ gas under catalytic conditions (e.g., CuI) for late-stage trifluoromethylation.

  • Coupling Reactions : Activate the carboxylic acid via HATU/DIEA-mediated amidation (e.g., synthesis of benzamide derivatives) .

    Table 2: Comparison of Synthetic Routes

    MethodYield (%)Key Reagents/ConditionsReference
    HATU-Mediated Amidation82HATU, DIEA, NH₄Cl, RT
    Chlorination70–85Cl₂, FeCl₃, 40–60°C

Q. How do the chloro and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer:

  • Steric Effects : The -CF₃ group hinders electrophilic substitution at the 3-position, directing reactions to the 4- or 5-positions.
  • Electronic Effects : -Cl deactivates the ring, while -CF₃ enhances meta/para selectivity in Suzuki-Miyaura couplings.
  • Case Study : Palladium-catalyzed coupling with boronic acids requires optimized ligand systems (e.g., SPhos) to overcome electron deficiency .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?

  • Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).
  • QSAR Modeling : Corrogate the -CF₃ group’s contribution to logP and binding affinity.
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments using GROMACS .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Answer: Variations (e.g., 84–87°C vs. broader ranges in analogs) may stem from:

  • Polymorphism : Perform DSC/TGA to identify crystalline forms.
  • Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) .

Q. Methodological Best Practices

  • Crystallography : Refine structures with SHELXL, leveraging high-resolution data to resolve disorder in -CF₃ groups .
  • Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOAWWUSRZCGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371523
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-97-6
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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